molecular formula C27H29NO11.ClH<br>C27H30ClNO11 B193376 Doxorubicin Hydrochloride CAS No. 25316-40-9

Doxorubicin Hydrochloride

Cat. No.: B193376
CAS No.: 25316-40-9
M. Wt: 580.0 g/mol
InChI Key: MWWSFMDVAYGXBV-RUELKSSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxorubicin hydrochloride, an anthracycline antibiotic derived from Streptomyces peucetius var. caesius, is a cornerstone chemotherapeutic agent used to treat various cancers, including breast, ovarian, and hematologic malignancies . Its mechanism involves intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS), leading to apoptosis . The hydrochloride salt formulation enhances its solubility for intravenous administration.

Preparation Methods

Chemical Synthesis and Hydrochloride Salt Formation

The preparation of doxorubicin hydrochloride begins with the isolation of doxorubicin base, typically derived from Streptomyces peucetius fermentation. Following extraction, the free base is converted to its hydrochloride salt to enhance solubility and stability. In one protocol, doxorubicin free base is dissolved in chloroform and treated with 0.1 M HCl in anhydrous ether at 0°C, precipitating the hydrochloride salt as a crystalline solid . This step is critical for removing impurities and ensuring pharmaceutical-grade purity. The precipitated solids are recovered via centrifugation, washed with ether, and dried under vacuum, yielding a hygroscopic red powder .

Key parameters influencing salt formation include:

  • Solvent system : Chloroform and ether mixtures optimize precipitation efficiency.

  • Acid concentration : Excess HCl ensures complete protonation of the amine group.

  • Temperature : Low temperatures (0–5°C) prevent degradation of the anthracycline core.

Biocatalytic Derivatization Techniques

Enzymatic modification of doxorubicin has emerged as a strategy to enhance selectivity and reduce off-target toxicity. Lipases from Pseudomonas cepacia and Candida rugosa catalyze site-specific 14-O-acylation of doxorubicin in nonaqueous media, leveraging vinyl esters or trihaloethyl esters as acyl donors . For instance, doxorubicin free base suspended in toluene reacts with 50 mM vinyl valerate in the presence of immobilized lipase at 25–50°C for 16–48 hours . The reaction progress is monitored via thin-layer chromatography (TLC) and liquid chromatography/mass spectroscopy (LC/MS), with yields exceeding 80% after silica gel purification .

Advantages of biocatalysis :

  • Site selectivity : Enzymes preferentially acylate the C-14 hydroxyl group, avoiding protective group chemistry .

  • Scalability : Immobilized enzymes on diatomaceous earth or acrylic resins enable reuse and simplified purification .

Liposomal Encapsulation Methods

Liposomal this compound, marketed as Doxil®, employs a STEALTH® liposome design to prolong circulation time and reduce cardiotoxicity. The formulation process involves dissolving 20–50 mg of this compound in 250–500 mL of 5% dextrose, followed by encapsulation within liposomes composed of hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and PEGylated lipids . The mixture is extruded through polycarbonate membranes to achieve uniform vesicle sizes (80–100 nm) and purified via dialysis to remove unencapsulated drug .

Critical formulation parameters :

ParameterSpecification
Lipid compositionHSPC:cholesterol:MPEG-DSPE (3:1:1)
Drug-to-lipid ratio1:10 (w/w)
Storage conditions2–8°C, protected from light

Liposomal encapsulation increases tumor accumulation by 10-fold compared to free doxorubicin, as demonstrated in ovarian cancer trials .

Nanoparticle Synthesis via Solvent–Antisolvent Precipitation

Nano-doxorubicin formulations enhance intracellular uptake and reduce systemic toxicity. In a representative protocol, 20 mg of this compound and 16 µL triethylamine (TEA) are dissolved in dimethyl sulfoxide (DMSO), followed by rapid addition to 150 mM phosphate-buffered saline (PBS, pH 7.4) . The abrupt solvent shift induces nanoparticle formation, with diameters of 150–200 nm confirmed by dynamic light scattering (DLS) and transmission electron microscopy (TEM) . Post-synthesis, nanoparticles are dialyzed against PBS and lyophilized for long-term storage.

Optimization insights :

  • Antisolvent selection : PBS ensures colloidal stability and biocompatibility.

  • Lyophilization : Sucrose (5% w/v) prevents aggregation during freeze-drying .

Conjugate Synthesis for Targeted Delivery

This compound has been conjugated to fullerenol (FU) and folic acid (FA) to improve tumor targeting. In a two-step reaction, doxorubicin is linked to FU via an acid-labile hydrazone bond, followed by FA attachment using carbodiimide chemistry . The conjugate (FA-FU-DOX) exhibits a hydrodynamic diameter of 195 nm and releases 42% of its payload at endosomal pH (5.9) within 96 hours . Cellular uptake studies in FR-positive BEL-7402 hepatoma cells show 2.3-fold higher fluorescence intensity compared to free doxorubicin, confirming receptor-mediated internalization .

Quality Control and Analytical Characterization

Rigorous analytics ensure compliance with pharmacopeial standards:

  • Purity assessment : Reversed-phase HPLC (Shimadzu LC-8A) with C18 columns resolves this compound from degradation products, using 0.2% triethylamine-acetate in acetonitrile/water gradients .

  • Structural verification : Nuclear magnetic resonance (NMR) confirms hydrazone bond formation in conjugates (δ 8.2 ppm for -NHN=) .

  • Particle sizing : Dynamic light scattering (DLS) and TEM validate liposomal and nanoparticle monodispersity .

Comparison with Similar Compounds

Structural and Functional Analogues

Daunorubicin

Doxorubicin is the hydroxylated congener of daunorubicin, another anthracycline. While both compounds intercalate DNA and inhibit topoisomerase II, doxorubicin exhibits broader antitumor activity due to its higher lipophilicity and enhanced tissue penetration .

Epirubicin

Epirubicin, a 4'-epimer of doxorubicin, demonstrates comparable efficacy but reduced cardiotoxicity. Clinical studies show a cumulative cardiotoxicity threshold of 900–1000 mg/m² for epirubicin versus 450–550 mg/m² for doxorubicin .

Liposomal Formulations

Pegylated Liposomal Doxorubicin (PLD)

PLD, a liposome-encapsulated formulation, reduces systemic toxicity by enhancing tumor targeting via the enhanced permeability and retention (EPR) effect. A cost-minimization analysis revealed that PLD (total cost: €9,614.72/patient) is more cost-effective than topotecan (€11,824.69/patient) in recurrent ovarian cancer, primarily due to lower adverse event management costs (€967.02 vs. €3,304.75) .

Parameter PLD Topotecan
Drug + Administration Cost €8,647.70 €8,519.94
Adverse Event Management €967.02 €3,304.75
Total Cost/Patient €9,614.72 €11,824.69

Data from a 2003 cost-minimization analysis

Sialic Acid-Modified Liposomes

Sialic acid (SA)-modified liposomes exhibit superior tumor inhibition (97.77%) compared to conventional (76.32%) and PEGylated (85.44%) formulations in S180 sarcoma-bearing mice, attributed to enhanced active targeting .

Combination Therapies

Doxorubicin + Morindone

Morindone, an anthraquinone from Morinda citrifolia, synergizes with doxorubicin in colorectal cancer cells. The combination index (CI) for HCT116 cells is 0.36, indicating strong synergy (CI < 0.3 = synergism; 0.3–0.7 = moderate synergism) .

Combination Pair IC50 (μM) Combination Index (CI)
Morindone + Doxorubicin (HCT116) 0.05 0.36
Damnacanthal + Doxorubicin (HCT116) 0.12 0.87

Data from in vitro assays on HCT116 cells

Doxorubicin + Resveratrol

Resveratrol co-loaded polymeric micelles reduce doxorubicin-induced cardiotoxicity by 48% in H9c2 cardiomyoblasts while maintaining anticancer efficacy .

Drug Release and Formulation Comparisons

Poly(2-oxazoline) Conjugates

Doxorubicin conjugated to poly(2-ethyl-2-oxazoline) (PEtOx) shows controlled release kinetics, with 80% release at pH 5.0 (simulating tumor microenvironment) versus 20% at pH 7.4, enhancing tumor specificity .

Hydrogel-Based Delivery

In peptide hydrogels, doxorubicin hydrochloride (MW ~500) releases faster (14-day cumulative release: 85%) than curcumin (lipophilic, 65%) due to ionic interactions between its hydrochloride salt and the hydrogel matrix .

Cytotoxicity Assay Compatibility

Doxorubicin’s strong therapeutic effect allows reliable cytotoxicity measurement in colorimetric assays (e.g., CCK-8) despite its intrinsic red color, unlike curcumin, which interferes with absorbance readings .

Compound CCK-8 IC50 (μM) RTCA IC50 (μM)
This compound 0.15 0.18
Curcumin 12.4 6.7

Comparison of cytotoxicity assays in HeLa cells

Biological Activity

Doxorubicin hydrochloride (DOX) is a potent anthracycline antibiotic widely utilized in cancer chemotherapy. Its biological activity is primarily characterized by its ability to intercalate DNA, inhibit topoisomerase II, and induce apoptosis in cancer cells. This article delves into the mechanisms of action, clinical efficacy, and recent advancements in formulations of doxorubicin, supported by data tables and research findings.

Doxorubicin exerts its antitumor effects through several key mechanisms:

  • DNA Intercalation : Doxorubicin intercalates between DNA base pairs, disrupting the double helix structure and inhibiting DNA replication and transcription. This action is crucial for its cytotoxic effects on rapidly dividing cancer cells .
  • Topoisomerase II Inhibition : The drug inhibits DNA topoisomerase II, an enzyme essential for DNA unwinding during replication. This inhibition leads to DNA strand breaks, further contributing to apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Doxorubicin promotes the formation of free radicals, which can damage cellular membranes and DNA, leading to cell death. This oxidative stress is a significant contributor to its anticancer activity .
  • Apoptosis Induction : The drug activates various apoptotic pathways, including the intrinsic pathway involving mitochondrial dysfunction and the extrinsic pathway via death receptors .

Clinical Efficacy

Doxorubicin is commonly used in treating various malignancies, including breast cancer, lymphoma, and leukemia. Its efficacy has been demonstrated in multiple clinical studies:

  • Breast Cancer Treatment : A meta-analysis by the Early Breast Cancer Trialists Collaborative Group (EBCTCG) evaluated doxorubicin-containing regimens against cyclophosphamide, methotrexate, and fluorouracil (CMF). The results indicated that doxorubicin maintained at least 75% of the historical effect on disease-free survival (DFS) and overall survival (OS) compared to CMF regimens .
Study TypeNumber of TrialsPatients Treated with DOXHazard Ratio (HR) for DFSHazard Ratio (HR) for OS
Meta-analysis621570.91 (95% CI: 0.82-1.01)0.91 (95% CI: 0.81-1.03)

Case Studies

Recent studies have explored innovative formulations of doxorubicin to enhance its therapeutic index while minimizing toxicity:

  • Nanoparticle Formulations : A study investigated doxorubicin-loaded fluorescent nanoparticles that exhibited enhanced cytotoxicity against multidrug-resistant gastric cancer cells compared to free doxorubicin. The nanoparticles demonstrated a drug loading efficiency of 29% and pH-responsive release properties .
  • Liposomal Doxorubicin : Liposomal formulations of doxorubicin have shown promise in reducing cardiotoxicity while improving tumor targeting. These formulations allow for sustained release and enhanced accumulation in tumor tissues compared to traditional doxorubicin .

Recent Research Findings

Recent research has highlighted the transcriptional changes induced by doxorubicin treatment:

  • Gene Expression Modulation : Doxorubicin exposure leads to significant alterations in gene expression associated with oxidative stress response, DNA repair mechanisms, and metabolic pathways. For instance, genes involved in nucleotide biosynthesis were found to be downregulated, while those related to stress responses were upregulated in yeast models exposed to doxorubicin .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying doxorubicin hydrochloride in biological matrices?

  • HPLC with UV detection is widely used, employing a C18 column, mobile phases with phosphate buffer/acetonitrile/methanol mixtures, and detection at 254 nm. System suitability criteria include theoretical plates ≥2250 and peak symmetry factors of 0.7–1.2 .
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multi-reaction monitoring (MRM) mode (e.g., m/z 544.2 → 397.3 for doxorubicin) provides high sensitivity. Internal standards like daunorubicin hydrochloride (m/z 528.1 → 321.0) improve accuracy .
  • UV-Vis and IR spectroscopy validate physicochemical properties, with absorption spectra compared to reference standards .

Q. How can advanced chromatographic techniques resolve challenges in this compound quantification?

  • Impurity profiling : USP monographs specify resolution of doxorubicinone (relative retention time ~0.6) and other degradation products using validated HPLC methods .
  • Isomer quantification : Chiral columns separate (Z)- and (E)-isomers, with peak area ratios normalized to USP reference standards .

Properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWSFMDVAYGXBV-RUELKSSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO11.ClH, C27H30ClNO11
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23214-92-8 (Parent)
Record name Doxorubicin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3030636
Record name Doxorubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3030636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Soluble (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

25316-40-9
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Doxorubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25316-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxorubicin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxorubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3030636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXORUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82F2G7BL4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

399 to 401 °F (Decomposes) (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxorubicin Hydrochloride
Reactant of Route 2
Doxorubicin Hydrochloride
Reactant of Route 3
Doxorubicin Hydrochloride
Reactant of Route 4
Doxorubicin Hydrochloride
Reactant of Route 5
Doxorubicin Hydrochloride
Reactant of Route 6
Doxorubicin Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.